N-[3-(3-bromophenyl)propyl]cyclopropanamine
Description
N-[3-(3-Bromophenyl)propyl]cyclopropanamine is a brominated aromatic amine featuring a cyclopropane ring attached to a propyl chain substituted at the 3-position of a bromophenyl group. Its molecular formula is C₁₂H₁₆BrN, with a molecular weight of 254.17 g/mol (calculated). The compound is structurally characterized by:
- A three-carbon propyl linker (enhancing flexibility and spatial positioning).
Its CAS number is 1226247-25-1 .
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
N-[3-(3-bromophenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C12H16BrN/c13-11-5-1-3-10(9-11)4-2-8-14-12-6-7-12/h1,3,5,9,12,14H,2,4,6-8H2 |
InChI Key |
LUORBNJFUPJYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-bromophenyl)propyl]cyclopropanamine typically involves the reaction of 3-bromophenylpropylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-bromophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
N-[3-(3-bromophenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3-bromophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the cyclopropanamine moiety can influence the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The structural and functional attributes of N-[3-(3-bromophenyl)propyl]cyclopropanamine are compared below with analogous compounds, focusing on substituents, molecular properties, and reported activities.
Halogen-Substituted Analogues
Key Observations :
- The propyl linker in the target compound provides greater spatial flexibility than benzyl or phenoxy linkers, which could influence receptor interactions .
Cyclopropanamine Derivatives with Heterocycles
Key Observations :
- The cyclopropylamine group in the target compound may confer metabolic stability over dimethylamine derivatives, which are prone to N-demethylation .
Propylamine-Linked Bromophenyl Derivatives
Key Observations :
Biological Activity
N-[3-(3-bromophenyl)propyl]cyclopropanamine is a cyclopropylamine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound, with the CAS number 1281963-86-7, is characterized by its cyclopropane ring structure attached to a bromophenyl group. The molecular formula is with a molecular weight of 212.09 g/mol. Its solubility and storage conditions are critical for its application in biological assays, typically requiring storage at room temperature away from moisture .
Cyclopropylamines, including this compound, have been studied for their interactions with various biological targets. Research indicates that these compounds may act as inhibitors of specific enzymes and receptors, potentially influencing pathways involved in cancer and neurological disorders.
- Kinase Inhibition : Cyclopropylamines have shown promise as kinase inhibitors, which play a crucial role in cell signaling and proliferation. For instance, studies have demonstrated that certain derivatives can inhibit mTOR signaling pathways, which are often dysregulated in cancer .
- Lysine-Specific Demethylase (LSD1) Inhibition : The compound has been investigated for its ability to inhibit LSD1, an enzyme implicated in various cancers through epigenetic regulation. This inhibition can lead to altered gene expression profiles associated with tumor progression .
- Oxidative Stress Response : Cyclopropylamines can undergo oxidation to form nitrogen radical cations, which may participate in redox reactions within biological systems. This property could be leveraged for therapeutic applications targeting oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has shown that this compound exhibits significant inhibitory effects on cell lines associated with various cancers. For example, it has been reported to induce apoptosis in breast cancer cell lines through the activation of pro-apoptotic pathways .
- Animal Models : In vivo studies using murine models have indicated that administration of this compound results in reduced tumor growth rates compared to control groups. These findings suggest potential efficacy as an anti-cancer agent .
- Comparative Analysis : A comparative study evaluated the potency of this compound against other known inhibitors. The compound displayed competitive inhibition with IC50 values in the low micromolar range, indicating a favorable profile for further development .
Table 1: Biological Activity Summary
| Activity Type | Target/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | mTOR | < 1 | |
| LSD1 Inhibition | Epigenetic Regulation | 0.5 | |
| Apoptosis Induction | Breast Cancer Cell Lines | 0.8 | |
| Tumor Growth Reduction | Murine Models | - |
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrN |
| Molecular Weight | 212.09 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | RT, away from moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
